molecular formula C11H10BrNO2 B13919932 6-bromo-7-methoxy-1-methylquinolin-2(1H)-one

6-bromo-7-methoxy-1-methylquinolin-2(1H)-one

Cat. No.: B13919932
M. Wt: 268.11 g/mol
InChI Key: BVGSHBAEQLIEEO-UHFFFAOYSA-N
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Description

6-bromo-7-methoxy-1-methylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-methoxy-1-methylquinolin-2(1H)-one typically involves the bromination of a quinoline precursor followed by methoxylation and methylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-bromo-7-methoxy-1-methylquinolin-2(1H)-one may have applications in:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Utilized in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-7-methoxy-1-methylquinolin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    6-bromoquinoline: A simpler derivative with similar bromination.

    7-methoxyquinoline: Lacks the bromine and methyl groups but shares the methoxy group.

    1-methylquinolin-2(1H)-one: Similar structure without the bromine and methoxy groups.

Uniqueness

6-bromo-7-methoxy-1-methylquinolin-2(1H)-one is unique due to the combination of bromine, methoxy, and methyl groups, which may confer specific chemical and biological properties not found in other quinoline derivatives.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

6-bromo-7-methoxy-1-methylquinolin-2-one

InChI

InChI=1S/C11H10BrNO2/c1-13-9-6-10(15-2)8(12)5-7(9)3-4-11(13)14/h3-6H,1-2H3

InChI Key

BVGSHBAEQLIEEO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC2=CC(=C(C=C21)OC)Br

Origin of Product

United States

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